molecular formula C14H26N2O3 B13429057 tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate

tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate

Cat. No.: B13429057
M. Wt: 270.37 g/mol
InChI Key: JRVKTJYZTOUCBA-NWDGAFQWSA-N
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Description

tert-Butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate is a chemical compound that features a tert-butyl group, a piperidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the piperidine and oxolane rings. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods can enhance the yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various bases and solvents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate is unique due to its combination of a piperidine ring and an oxolane ring, which are not commonly found together in similar compounds. This unique structure provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-11-6-9-18-12(11)10-4-7-15-8-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t11-,12+/m0/s1

InChI Key

JRVKTJYZTOUCBA-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1C2CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C2CCNCC2

Origin of Product

United States

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